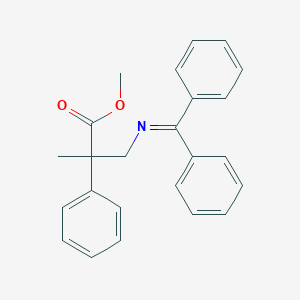
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate
Cat. No. B8507915
M. Wt: 357.4 g/mol
InChI Key: ASKUKRAJUMEQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08716310B2
Procedure details


To a solution of LiHMDS in THF cooled to −78° C. was added a solution of methyl 3-(diphenylmethyleneamino)-2-phenylpropanoate (E320) in THF also cooled to approximately −78° C. This solution stirred for 30 min at −78° C., then methyl iodide was added directly and the solution was warmed to 0° C. After 3 h the solution was poured into NH4Cl(sat) and extracted with EtOAc. The combined organics were dried (Na2SO4) filtered, and evaporated. Column chromatography (SiO2, 0-15% EtOAc/Hexanes) gave pure methyl 3-(diphenylmethyleneamino)-2-methyl-2-phenylpropanoate (E321).


Name
methyl 3-(diphenylmethyleneamino)-2-phenylpropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
NH4Cl(sat)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Yield
0%

Identifiers


|
REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:11]1([C:17](=[N:24][CH2:25][CH:26]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:27]([O:29][CH3:30])=[O:28])[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH3:37]I>C1COCC1>[C:11]1([C:17](=[N:24][CH2:25][C:26]([CH3:37])([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:27]([O:29][CH3:30])=[O:28])[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
methyl 3-(diphenylmethyleneamino)-2-phenylpropanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NCC(C(=O)OC)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
[Compound]
|
Name
|
NH4Cl(sat)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This solution stirred for 30 min at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was warmed to 0° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 0% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NCC(C(=O)OC)(C1=CC=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
